molecular formula C8H7Cl2NaO B15343311 Sodium;2,6-dichloro-3,5-dimethylphenolate CAS No. 34425-84-8

Sodium;2,6-dichloro-3,5-dimethylphenolate

Cat. No.: B15343311
CAS No.: 34425-84-8
M. Wt: 213.03 g/mol
InChI Key: NMULXDJVOJAUOY-UHFFFAOYSA-M
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Description

Sodium;2,6-dichloro-3,5-dimethylphenolate is an organic compound that belongs to the class of phenolates It is characterized by the presence of two chlorine atoms and two methyl groups attached to a phenolate ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;2,6-dichloro-3,5-dimethylphenolate typically involves the reaction of 2,6-dichloro-3,5-dimethylphenol with a sodium base. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions. The general reaction can be represented as follows:

2,6dichloro-3,5-dimethylphenol+NaOHThis compound+H2O2,6-\text{dichloro-3,5-dimethylphenol} + \text{NaOH} \rightarrow \text{this compound} + \text{H}_2\text{O} 2,6−dichloro-3,5-dimethylphenol+NaOH→this compound+H2​O

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used include water, ethanol, or other organic solvents, and the reaction is typically conducted at elevated temperatures to accelerate the process.

Chemical Reactions Analysis

Types of Reactions

Sodium;2,6-dichloro-3,5-dimethylphenolate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into less oxidized forms.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

    Reduction: Formation of less oxidized phenolic derivatives.

    Substitution: Formation of substituted phenolates with various functional groups.

Scientific Research Applications

Sodium;2,6-dichloro-3,5-dimethylphenolate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and as a model compound for studying phenolic interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Sodium;2,6-dichloro-3,5-dimethylphenolate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. The pathways involved may include oxidative stress response, signal transduction, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichlorophenol: Similar structure but lacks the methyl groups.

    3,5-Dimethylphenol: Similar structure but lacks the chlorine atoms.

    2,6-Dichloro-4-methylphenol: Contains one methyl group and two chlorine atoms.

Uniqueness

Sodium;2,6-dichloro-3,5-dimethylphenolate is unique due to the presence of both chlorine and methyl groups on the phenolate ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

34425-84-8

Molecular Formula

C8H7Cl2NaO

Molecular Weight

213.03 g/mol

IUPAC Name

sodium;2,6-dichloro-3,5-dimethylphenolate

InChI

InChI=1S/C8H8Cl2O.Na/c1-4-3-5(2)7(10)8(11)6(4)9;/h3,11H,1-2H3;/q;+1/p-1

InChI Key

NMULXDJVOJAUOY-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C(=C1Cl)[O-])Cl)C.[Na+]

Origin of Product

United States

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